molecular formula C25H40O2 B8304079 Geranylfarnesoic acid CAS No. 64284-92-0

Geranylfarnesoic acid

Katalognummer: B8304079
CAS-Nummer: 64284-92-0
Molekulargewicht: 372.6 g/mol
InChI-Schlüssel: URUCERDXBOZPOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Geranylfarnesoic acid (CAS 64284-92-0) is a branched-chain fatty acid with the molecular formula C25H40O2. Its structure comprises a combination of geranyl (C10) and farnesyl (C15) isoprenoid units, forming a polyunsaturated carboxylic acid with methyl branches at positions 3, 7, 11, 15, and 19 . This compound is distinct from straight-chain polyunsaturated fatty acids (PUFAs) due to its isoprenoid-derived architecture, which influences its physicochemical properties and biological interactions.

Eigenschaften

CAS-Nummer

64284-92-0

Molekularformel

C25H40O2

Molekulargewicht

372.6 g/mol

IUPAC-Name

3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenoic acid

InChI

InChI=1S/C25H40O2/c1-20(2)11-7-12-21(3)13-8-14-22(4)15-9-16-23(5)17-10-18-24(6)19-25(26)27/h11,13,15,17,19H,7-10,12,14,16,18H2,1-6H3,(H,26,27)

InChI-Schlüssel

URUCERDXBOZPOP-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Geranylfarnesoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of alkylation reactions, where specific reagents and catalysts are employed to introduce the necessary methyl groups and double bonds . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. industrial processes are optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to manage reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Geranylfarnesoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wirkmechanismus

The mechanism of action of Geranylfarnesoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering a cascade of intracellular events that lead to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

The table below highlights key differences between geranylfarnesoic acid and structurally related compounds:

Compound Name CAS Number Molecular Formula Structure Type Double Bonds Key Features
Geranylfarnesoic acid 64284-92-0 C25H40O2 Branched isoprenoid 5 (all-E) Methyl branches at C3, C7, C11, C15, C19
3,6,9,12,15-Eicosapentaenoic acid 89022-32-2 C20H30O2 Straight-chain PUFA 5 Anti-inflammatory, essential for human health
Farnesoic acid 1117-52-8 C15H24O2 Sesquiterpenoid 3 Precursor to juvenile hormones in insects

Key Observations :

  • Carbon Chain Length: Geranylfarnesoic acid (C25) is longer than eicosapentaenoic acid (C20) and farnesoic acid (C15), enhancing its hydrophobicity and likely reducing aqueous solubility .
  • Branching vs.
  • Double Bond Geometry: All double bonds in geranylfarnesoic acid are in the trans (E) configuration, whereas eicosapentaenoic acid typically has cis (Z) double bonds, influencing membrane fluidity and oxidative stability .

Physicochemical Properties

  • Melting Point : Branched-chain fatty acids like geranylfarnesoic acid generally exhibit higher melting points than linear analogs due to reduced molecular symmetry and packing efficiency.
  • Solubility: The extended branching likely reduces solubility in polar solvents compared to eicosapentaenoic acid, which is more amphiphilic due to its linear structure.
  • Stability : The trans double bonds in geranylfarnesoic acid may confer resistance to oxidation compared to cis-configured PUFAs, which are prone to lipid peroxidation .

Research Findings and Gaps

  • Synthetic Challenges: Geranylfarnesoic acid’s complex structure complicates its chemical synthesis, requiring multi-step isoprenoid coupling reactions. This contrasts with the well-established industrial production of EPA via microbial fermentation .
  • Pharmacokinetic Differences : Theoretical models suggest geranylfarnesoic acid’s branching may slow metabolic degradation compared to linear PUFAs, prolonging its biological half-life.
  • Knowledge Gaps: No direct studies compare the bioactivity of geranylfarnesoic acid with EPA or farnesoic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.